molecular formula C12H15N3 B1437495 [(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine CAS No. 915923-37-4

[(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine

Cat. No.: B1437495
CAS No.: 915923-37-4
M. Wt: 201.27 g/mol
InChI Key: SXQBMBVSEYZPFP-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-imidazol-2-yl)methylamine (CAS: 915923-37-4, molecular formula: C₁₂H₁₅N₃, molecular weight: 201.27 g/mol) is a substituted imidazole derivative featuring a benzyl group attached to the imidazole ring and a methyl-substituted amine at the 2-position. This compound is structurally characterized by its heterocyclic core, which is modified to enhance lipophilicity and steric properties. Its synthesis typically involves alkylation or condensation reactions, as seen in analogous compounds (e.g., benzimidazole derivatives in and ). The methyl group on the amine may confer metabolic stability, while the benzyl substituent could enhance aromatic interactions in biological or material systems .

Properties

IUPAC Name

1-(1-benzylimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-12-14-7-8-15(12)10-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBMBVSEYZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-37-4
Record name [(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine
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Preparation Methods

3 Comparative Data Table of Preparation Methods

Method/Source Key Steps Reaction Conditions Yield (%) Notes
Cyanamide + N-benzyl-2,2-dimethoxyethylamine Cyclization, acid treatment 20–100 °C, inert atmosphere 82 Mild, scalable, suitable for 1-benzyl-imidazol-2-ylamine
2-bromopropionaldehyde + acetamidine hydrochloride + bromobenzyl Multi-step: imidazole ring formation, N-benzylation, esterification -50 to 25 °C, nitrogen, strong base catalyst ~53 Industrially viable, stable intermediates
Copper-promoted multi-amine addition Copper-catalyzed imine and cyclization Moderate temperature, catalyst present Moderate Allows for diverse substitution, benzyl at N-1
NHC-catalyzed oxidative coupling Condensation and oxidative cyclization Solvent-free, oxidant (TBHP) Moderate Environmentally friendly, selective

4 Detailed Research Findings and Notes

  • The method involving cyanamide and N-benzyl-2,2-dimethoxyethylamine is well-documented for producing 1-benzyl-1H-imidazol-2-ylamine, a direct precursor or analog of the target compound, with high yield and purity.
  • Industrial patent methods emphasize the importance of solvent choice (dichloromethane, tetrahydrofuran, acetone) and strong base catalysis to promote ring closure and N-benzylation without generating harmful byproducts, suitable for scale-up.
  • Recent synthetic advances provide alternative catalytic and catalyst-free routes to imidazole derivatives with benzyl substitution, expanding the toolbox for preparing substituted imidazoles with methylamine side chains.
  • Protecting groups such as NBoc on imidamides and the use of azides or triazoles as precursors allow for regioselective substitution and functional group tolerance.
  • Temperature control and inert atmosphere conditions are critical across methods to avoid side reactions like polymerization or over-alkylation.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-imidazol-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The benzyl and methylamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of (1-benzyl-1H-imidazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The benzyl and methylamine groups can enhance the compound’s binding affinity to biological targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Amine Groups

  • [(1-Benzyl-1H-imidazol-2-yl)methyl]amine (CAS: 22600-75-5): This analogue lacks the methyl group on the amine, resulting in a primary amine (-NH₂) instead of a methylamine (-NHCH₃). However, the primary amine may exhibit higher solubility in aqueous environments compared to the methylated derivative .
  • 1-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1): Features a methyl group directly on the imidazole nitrogen.

Analogues with Aromatic Substitutions

  • 1-(2-Bromobenzyl)-1H-imidazol-2-amine (CAS: 1184269-43-9):

    • Substitutes benzyl with 2-bromobenzyl, introducing a halogen.
    • Impact : The bromine atom increases molecular weight (252.11 g/mol) and may enhance halogen bonding in receptor interactions. However, it could reduce solubility due to higher hydrophobicity .
  • 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine (CAS: Not provided): Replaces benzyl with a naphthylmethyl group. Impact: The larger aromatic system enhances π-π stacking interactions, which may improve binding affinity in biological systems but reduce solubility .

Heterocyclic Variations

  • N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine (): Incorporates a thiazole ring instead of imidazole.
  • Benzo[d]imidazole Derivatives ():

    • Fused benzene-imidazole systems (e.g., 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine).
    • Impact : Extended conjugation may enhance fluorescence properties or binding to aromatic-rich biological targets .

Key Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties/Applications
(1-Benzyl-1H-imidazol-2-yl)methylamine 915923-37-4 C₁₂H₁₅N₃ Benzyl, methylamine 201.27 Enhanced lipophilicity, potential bioactivity
[(1-Benzyl-1H-imidazol-2-yl)methyl]amine 22600-75-5 C₁₁H₁₃N₃ Benzyl, primary amine 187.24 Higher aqueous solubility
1-(2-Bromobenzyl)-1H-imidazol-2-amine 1184269-43-9 C₁₀H₁₀BrN₃ 2-Bromobenzyl, primary amine 252.11 Halogen bonding potential
1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine - C₁₈H₁₇N₃ Naphthylmethyl 275.35 Strong π-π interactions
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine - C₁₁H₁₀N₄S Thiazole, benzimidazole 230.29 Sulfur-enhanced stability

Biological Activity

The compound (1-benzyl-1H-imidazol-2-yl)methylamine , also known as C-(1-benzyl-1H-imidazol-2-yl)-methylamine, has garnered attention for its diverse biological activities, particularly in cancer treatment and receptor modulation. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

Molecular Formula : C12_{12}H15_{15}N3_3

SMILES : CNCC1=NC=CN1CC2=CC=CC=C2

InChIKey : SXQBMBVSEYZPFP-UHFFFAOYSA-N

The compound features an imidazole ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of (1-benzyl-1H-imidazol-2-yl)methylamine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole moiety can inhibit enzymes by mimicking substrate binding sites.
  • Receptor Modulation : It acts as an agonist for the melanocortin-1 receptor (MC1R), which is involved in various physiological processes including pigmentation and inflammation .

1. Anticancer Activity

Research indicates that (1-benzyl-1H-imidazol-2-yl)methylamine exhibits significant anticancer properties. It has been shown to inhibit the binding of p34 protein to NEDD4-1 protein, suggesting potential applications in cancer therapy.

2. Melanocortin Receptor Agonism

A derivative of the compound has been identified as a potent MC1R agonist, demonstrating metabolic stability and promising therapeutic effects against conditions like erythroblastic protoporphyria (EPP) .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits p34 protein binding; potential use in cancer treatment
MC1R AgonismDemonstrates significant agonistic activity; potential for treating skin disorders
AntimicrobialExhibits antimicrobial properties; specific activity against certain bacterial strains
Metabolic StabilityShows good stability in metabolic studies, enhancing its viability as a therapeutic candidate

Comparative Analysis with Similar Compounds

The unique structural features of (1-benzyl-1H-imidazol-2-yl)methylamine distinguish it from other imidazole derivatives:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-1H-imidazoleLacks methylamine groupLimited receptor activity
1-Benzyl-2-methylimidazoleContains a methyl group instead of methylamineReduced biological activity
[(1-benzylimidazol-2-yl)methanol]Hydroxyl group instead of methylamineDifferent interaction profile

Q & A

Q. What are the optimal synthetic routes for (1-benzyl-1H-imidazol-2-yl)methylamine, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
  • Nucleophilic substitution : Introducing the benzyl group to the imidazole ring under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like dimethylformamide (DMF) .
  • Methylation : Using methylating agents (e.g., methyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) to functionalize the amine group .
  • Catalytic optimization : Palladium or copper catalysts may enhance coupling efficiency, particularly for imidazole ring formation .
  • Purification : Column chromatography or recrystallization ensures purity. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing (1-benzyl-1H-imidazol-2-yl)methylamine?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying protons and carbons in the benzyl, imidazole, and methylamine moieties. For example, the benzyl protons appear as a multiplet near δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₅N₃) and detects fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks near 3100 cm⁻¹ (C-H aromatic stretching) and 1650 cm⁻¹ (C=N imidazole) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s structural configuration?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Using programs like SHELXL , researchers determine bond lengths, angles, and torsional conformations. For example, the dihedral angle between the benzyl and imidazole rings can clarify steric effects .
  • Density Functional Theory (DFT) : Computational models predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries, which can be cross-validated with experimental data .

Q. What strategies can address contradictions in reported biological activities of (1-benzyl-1H-imidazol-2-yl)methylamine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) and compare bioactivity. For instance, highlights how methoxy positioning influences solubility and antimicrobial potency .
  • Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobial testing) to minimize variability. Contradictions may arise from differences in cell lines or assay conditions .

Q. How can researchers model the compound’s interactions with biological targets such as enzymes or receptors?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., cytochrome P450). The imidazole nitrogen may coordinate with metal ions in active sites .
  • Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd) and thermodynamic parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine
Reactant of Route 2
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[(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine

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